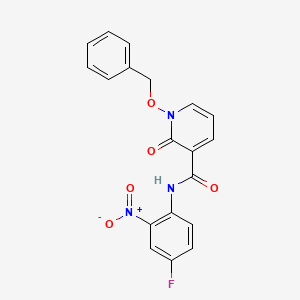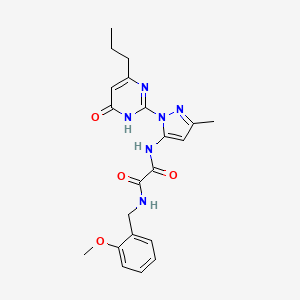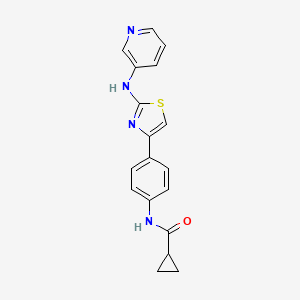
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a thiazole ring, and a cyclopropane carboxamide group
Mécanisme D'action
Target of Action
The compound N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs Thiazole derivatives have been known to target a variety of enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives can inhibit the activity of certain enzymes, thereby altering the biochemical pathways within the cell .
Biochemical Pathways
Thiazole derivatives are known to influence a range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, cancer, microbial infections, and more .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their chemical structure . These properties can significantly impact the bioavailability of the compound .
Result of Action
Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level, including antimicrobial, antiviral, and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Analyse Biochimique
Biochemical Properties
Thiazole derivatives, which are part of the compound’s structure, have been found to exhibit diverse biological activities, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and cytotoxic effects . These activities suggest that N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Given the biological activities of thiazole derivatives , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other thiazole derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the reaction of 2-aminothiazole with pyridin-3-ylamine under specific conditions to form the intermediate thiazole derivative. This intermediate is then reacted with phenylcyclopropanecarboxamide to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Comparaison Avec Des Composés Similaires
N-(4-(2-(pyridin-3-ylamino)pyrimidin-4-yl)phenyl)piperidine-4-carboxamide
N-(2-amino-phenyl)-4-[(4-pyridin-3-yl-pyrimidin-2-ylamino)-methyl]benzamide
Imatinib
Uniqueness: N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide stands out due to its distinct structural features, which contribute to its unique chemical and biological properties. Unlike some similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable candidate for further research and development.
Propriétés
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-17(13-3-4-13)20-14-7-5-12(6-8-14)16-11-24-18(22-16)21-15-2-1-9-19-10-15/h1-2,5-11,13H,3-4H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSGDZPEFJUZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B3008182.png)
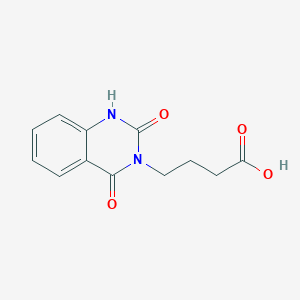
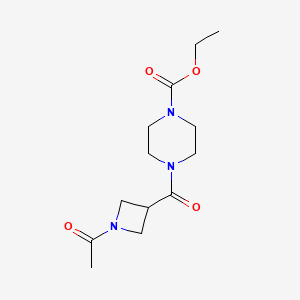
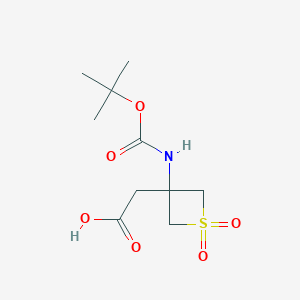
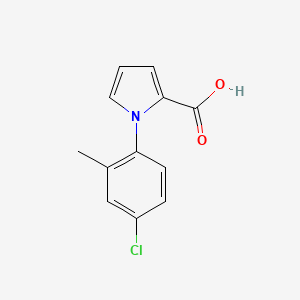
![4-[(1S)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B3008190.png)
![N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3008191.png)
![(2E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one](/img/structure/B3008193.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3008194.png)
